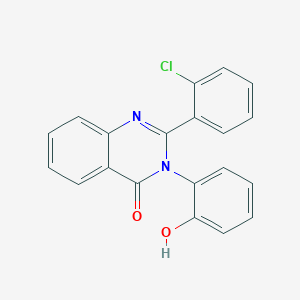

2-(2-chlorophenyl)-3-(2-hydroxyphenyl)-4(3H)-quinazolinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinazolinone compounds involves multiple steps starting from simple precursors. One study describes the synthesis and crystal structure of a new quinazolinone compound closely related to the chemical formula, demonstrating the orthorhombic crystal structure formed by hydrogen bonds and electrostatic interactions (Yong, 2005).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives, including the chemical formula, has been analyzed through methods such as X-ray diffraction, revealing intricate details about their crystallography and molecular interactions. One example involves the detailed examination of a quinazolinone derivative's crystal structure, highlighting the two-dimensional network structure it forms (Yong, 2005).

科学的研究の応用

Analgesic Activity

Quinazolinone derivatives have been synthesized and evaluated for their analgesic properties. Compounds with a 4(3H)-quinazolinone ring structure have shown significant analgesic activities, with some achieving higher efficacy than standard analgesic drugs in experimental models. This highlights their potential as novel analgesics for pain management (Osarumwense Peter Osarodion, 2023).

Chemical Sensing

Quinazolinone derivatives exhibit unique photophysical properties, making them suitable for chemical sensing applications. For instance, a specific derivative has been used as a fluorescent chemical sensor for Fe3+, showcasing excellent selectivity and sensitivity. This application demonstrates the potential of quinazolinone compounds in environmental monitoring and analytical chemistry (Xiaobing Zhang et al., 2007).

Antioxidant Properties

Research into 2-substituted quinazolin-4(3H)-ones has revealed their potent antioxidant activities. Structure-activity relationship studies indicate that the presence of hydroxyl groups significantly enhances their antioxidant effectiveness, suggesting these derivatives could be beneficial in combating oxidative stress-related diseases (Janez Mravljak et al., 2021).

Hydrogen Peroxide Detection

A novel fluorescent probe based on quinazolinone has been developed for the detection of hydrogen peroxide (H2O2). This probe offers a high sensitivity and a linear response range, making it suitable for applications in food safety and clinical diagnostics (Z. Cai et al., 2015).

Corrosion Inhibition

Quinazolinone derivatives have been evaluated as corrosion inhibitors for mild steel in acidic environments. Studies show these compounds effectively prevent corrosion, with efficiencies that increase with concentration. This application is vital for materials protection in industrial processes (N. Errahmany et al., 2020).

Catalysis

Quinazolinone-based compounds have been used as catalysts in the synthesis of other quinazolinones, demonstrating high efficiency and selectivity. This catalytic application is significant for the development of pharmaceuticals and fine chemicals (M. Dadgar & N. Kalkhorani, 2015).

Luminescent Materials and Bioimaging

Recent studies highlight the luminescence properties of quinazolinone derivatives, making them promising candidates for fluorescent probes, biological imaging reagents, and luminescent materials. Their biocompatibility and efficiency offer potential applications in bioimaging and diagnostics (Zhiming Xing et al., 2021).

特性

IUPAC Name |

2-(2-chlorophenyl)-3-(2-hydroxyphenyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2O2/c21-15-9-3-1-7-13(15)19-22-16-10-4-2-8-14(16)20(25)23(19)17-11-5-6-12-18(17)24/h1-12,24H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWPMZLEPDBFLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CC=C3Cl)C4=CC=CC=C4O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-isobutyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B5505715.png)

![6-({[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5505720.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B5505726.png)

![4-methyl-2-(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}phenoxy)pyrimidine](/img/structure/B5505734.png)

![(1S*,5R*)-3-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5505748.png)

![4-methyl-2-{3-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5505757.png)

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B5505775.png)

![(1S*,2S*)-2-[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclohexanol](/img/structure/B5505782.png)

![N-[2-(dimethylamino)ethyl]-3-(2-pyrimidinyloxy)benzamide](/img/structure/B5505787.png)

![4-[(4,6-dimethyl-2-pyrimidinyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5505803.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(phenoxyacetyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5505807.png)